(5Z)-3-cyclohexyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyclohexyl group, and a benzylidene moiety substituted with ethoxy and methoxy groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides followed by cyclization. The reaction conditions often include:
Solvents: Common solvents used include ethanol, methanol, or acetic acid.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, especially at the positions ortho or para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(5Z)-3-cyclohexyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its potential anticancer activity could be attributed to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
- (5Z)-3-butyl-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
The uniqueness of (5Z)-3-cyclohexyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of the cyclohexyl group. This structural feature may impart distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C19H23NO3S2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H23NO3S2/c1-3-23-15-10-9-13(11-16(15)22-2)12-17-18(21)20(19(24)25-17)14-7-5-4-6-8-14/h9-12,14H,3-8H2,1-2H3/b17-12- |
InChI Key |
MBGIFCYQLQJEAD-ATVHPVEESA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OC |
Origin of Product |
United States |
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